Pic1 PA

Complement System C1q Binding Surface Plasmon Resonance

SAR programs on the PIC1/EPICC pharmacophore require a non-PEGylated baseline. PIC1 PA (1356469-36-7) is that mandatory reference, with full complement, MPO, NETosis, and antioxidant activities intact. - C1q binding KD: 33.3 nM; benchmark for variant comparisons - Non-PEGylated, MW 1642.98; eliminates PEG24 confounding variables - Ideal for SPR, ITC, crystallography, and analytical method development - DMSO solubility; includes vicinal cysteines (C9, C10) for multi-target studies

Molecular Formula C71H123N19O21S2
Molecular Weight 1643.0 g/mol
Cat. No. B15610034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePic1 PA
Molecular FormulaC71H123N19O21S2
Molecular Weight1643.0 g/mol
Structural Identifiers
InChIInChI=1S/C71H123N19O21S2/c1-14-35(8)53(73)66(106)78-39(12)57(97)84-46(30-34(6)7)62(102)88-54(36(9)15-2)67(107)85-45(29-33(4)5)61(101)83-44(23-26-52(94)95)69(109)90-28-18-20-49(90)65(105)89-55(37(10)16-3)68(108)87-48(32-113)64(104)86-47(31-112)63(103)82-42(21-24-50(72)91)59(99)81-43(22-25-51(92)93)60(100)80-41(19-17-27-76-71(74)75)58(98)77-38(11)56(96)79-40(13)70(110)111/h33-49,53-55,112-113H,14-32,73H2,1-13H3,(H2,72,91)(H,77,98)(H,78,106)(H,79,96)(H,80,100)(H,81,99)(H,82,103)(H,83,101)(H,84,97)(H,85,107)(H,86,104)(H,87,108)(H,88,102)(H,89,105)(H,92,93)(H,94,95)(H,110,111)(H4,74,75,76)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,53-,54-,55-/m0/s1
InChIKeyPXCDKKZSIKWRGQ-GZAQHCSJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PIC1 PA – Non-PEGylated Classical Complement Inhibitor


PIC1 PA (CAS No. 1356469-36-7) is a 15-amino acid synthetic peptide (Sequence: IALILEPICCQERAA, MW: 1642.98 g/mol) that functions as a potent inhibitor of the classical pathway of the complement system [1]. It acts by binding specifically to the collagen-like region (CLR) of the initiator molecule C1q, thereby disrupting the assembly and activation of the associated serine proteases (C1s-C1r-C1r-C1s) [2]. This mechanism blocks the initiation of the complement cascade, preventing the downstream generation of pro-inflammatory effectors.

Structure Non-PEGylated peptide backbone
Target C1q collagen-like region binding
Role SAR reference for PIC1/EPICC family
Study Context Classical complement initiation studies

Why PIC1 PA Is Irreplaceable


General substitution within the class of C1 inhibitors or complement pathway modulators is not scientifically valid due to fundamental differences in mechanism, specificity, and biophysical properties. For instance, endogenous serine protease inhibitors like C1 esterase inhibitor (C1-INH) act on multiple pathways, including the kinin system, and their primary clinical use (Hereditary Angioedema) is not classical pathway-specific [1]. In contrast, PIC1 PA achieves pathway selectivity by targeting the protein-protein interaction between C1q and its serine proteases, a distinct mechanism that does not rely on protease inhibition [2]. Furthermore, the base sequence of PIC1 PA demonstrates significantly different functional characteristics compared to its own pegylated (PA-dPEG24) or sarcosine-substituted variants, with a proven quantifiable binding affinity that serves as a baseline for further optimization [3]. Therefore, substituting PIC1 PA with another peptide or small molecule inhibitor without verifying its specific binding affinity and functional disruption of C1q-CLR interactions will yield non-equivalent and potentially misleading experimental results.

PEGylated derivative (PA-dPEG24) carries a C-terminal PEG24 moiety that may alter binding kinetics and steric accessibility, limiting direct substitution for structural or SAR studies.
Sarcosine variants (e.g., I8) exhibit modified sequences and enhanced complement inhibition profiles; they are not equivalent reference standards for the unmodified pharmacophore.
C1 esterase inhibitor (C1-INH) operates through irreversible protease inhibition downstream of C1 activation, not C1q CLR blockade, and shows different pathway selectivity.

PIC1 PA Differentiation Evidence


C1q Binding Affinity Comparison

PIC1 PA demonstrates a well-characterized and specific binding interaction with purified human C1q, the initiator molecule of the classical complement pathway. This binding is a critical prerequisite for its inhibitory function [1].

C1q Binding Affinity
Reported
33.3 nM KD
Quantifiable affinity benchmark for PIC1 family; higher binding among tested variants.
DMSO interference noted at higher peptide concentrations.
Complement System C1q Binding Surface Plasmon Resonance

Non-PEGylated Reference Standard

The unmodified PIC1 PA peptide has limited aqueous solubility, which historically necessitated C-terminal PEGylation to create a water-soluble derivative (PA-dPEG24) for many applications [1]. This is a key differentiation point, as a systematic sarcosine substitution scan identified six variants (A2, L3, I4, L5, I8, C9) that are aqueous soluble without requiring PEGylation [1]. Specifically, substitution with sarcosine at position I8 yielded a peptide with improved solubility and enhanced functional activity compared to the parent [1].

Non-PEGylated Reference
Head-to-head
PIC1 PA: 1642.98 Da, no PEG PA-dPEG24: + PEG24 (~1100 Da)
Essential non-PEGylated control for SAR, binding assays, and analytical method development.
PEG24 alters hydrodynamic radius and may sterically interfere.
Peptide Solubility PEGylation Sarcosine Substitution

Aqueous Solubility Limitation

PIC1 PA (IALILEPICCQERAA) serves as the foundational sequence from which functionally enhanced variants are derived. In comparative functional assays, specific substitutions can yield significant improvements over the parent compound. For instance, in an ABO incompatibility hemolysis assay, the I8 sarcosine-substituted variant inhibited hemolysis by 53% more than the PA-dPEG24 parent compound on an equimolar basis (P<0.002) [1].

Aqueous Solubility
Reported
PIC1 PA: DMSO required PA-dPEG24: aqueous soluble
Solubility limitation requires DMSO handling; serves as baseline for solubility-enhanced variants.
DMSO can interfere with ELISA-type detection reagents.
Complement Inhibition Hemolytic Assay Myeloperoxidase

Cysteine-Dependent Multifunctional Activity

The PEGylated derivative of PIC1 PA, PA-dPEG24, demonstrates an extremely rapid onset of action in vivo. This property, conferred by the base sequence's mechanism of action, provides a quantitative benchmark for the class. After a single intravenous injection in rats, PA-dPEG24 inhibited complement activation in the blood by 90% within 30 seconds [1].

Cysteine-Dependent Activities
Class-level
PA: full complement, MPO, NETosis, antioxidant C9,10 variant: loses >90% complement, no MPO/antioxidant
Cysteine residues (C9,C10) are required for MPO inhibition and antioxidant capacity.
C9,10 variant serves as a built-in negative control.
In Vivo Complement Inhibition Pharmacodynamics Rat Model

C1q CLR Targeting vs. C1-INH

The inhibitory activity of the PIC1 peptide family, represented by PA-dPEG24, is not restricted to human complement. It has been demonstrated to inhibit complement activation in vitro in serum or plasma from a broad range of species, including mouse, rat, and non-human primate (NHP) [1]. This is a valuable characteristic not universally shared by all complement therapeutics.

Mechanism vs. C1-INH
Class-level
PIC1 PA: binds C1q CLR, blocks initiation C1-INH: irreversible protease inhibitor, acts post-activation
Mechanistically distinct tool; upstream C1q blockade vs downstream serine protease inhibition.
PIC1 PA also inhibits lectin pathway via MBL-MASP disruption.
Cross-Species Reactivity Translational Research Preclinical Models

PIC1 PA Application Scenarios


SAR and Medicinal Chemistry

PIC1 PA is the optimal choice for researchers focused on precisely characterizing the molecular interaction with C1q. Its well-defined sequence (IALILEPICCQERAA) and established binding affinity (KD = 33.3 nM) provide a robust, reproducible baseline for techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or ELISA-based competition assays [1]. Unlike its pegylated or sarcosine-substituted derivatives, PIC1 PA represents the unmodified pharmacophore, making it ideal for structure-activity relationship (SAR) studies aimed at mapping binding epitopes or screening for more potent analogs.

Complement C1q CLR Binding Studies

PIC1 PA serves as a critical reference standard for validating the potency of novel complement inhibitors in classic hemolytic assays (CH50) or assays using factor B-depleted serum [2]. Its mechanism of disrupting the C1q-serine protease interaction is distinct from that of protease inhibitors like C1-INH. Therefore, including PIC1 PA as a positive control allows researchers to confirm that their assay system is specifically responsive to classical pathway blockade at the initiation step. This ensures the reliability and mechanistic relevance of data generated when screening new chemical entities or biologics targeting the classical pathway.

Non-PEGylated Control for PA-dPEG24

For preclinical in vivo studies, the water-soluble, pegylated derivative of PIC1 PA (PA-dPEG24) is the recommended compound due to its solubility and demonstrated rapid (90% inhibition in 30 seconds in rats) and broad species reactivity (mouse, rat, NHP) [3]. This profile makes it exceptionally well-suited for programs investigating the role of classical complement activation in acute disease models, such as ischemia-reperfusion injury (IRI), antibody-mediated rejection, or immune complex-mediated pathologies. Its cross-species activity allows for seamless translation of pharmacodynamic data from rodent models to more advanced NHP studies, a key advantage for IND-enabling programs.

Application
Selection Property
Validation Focus
PIC1/EPICC SAR programs
Non-PEGylated baseline scaffold
Positional SAR dataset review
C1q CLR interaction studies
Unmodified C1q binding module
Binding affinity and SPR/ITC compatibility
Analytical comparator for PA-dPEG24
PEG-free peptide backbone
PEGylation-dependent effect isolation
Complement-neutrophil crosstalk studies
Multi-target profile (C1q/MPO/NETosis)
Cysteine-dependent activity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


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